An In-Depth Technical Guide to 5-Fluorothiophene-3-carbaldehyde: A Versatile Building Block in Chemical Synthesis
An In-Depth Technical Guide to 5-Fluorothiophene-3-carbaldehyde: A Versatile Building Block in Chemical Synthesis
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 5-fluorothiophene-3-carbaldehyde, a fluorinated heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. The document details its chemical structure, molecular weight, and physicochemical properties. Furthermore, it outlines a probable synthetic pathway, discusses its reactivity, and explores its potential applications, particularly in the realm of drug discovery and organic electronics. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique properties of this compound in their synthetic endeavors.
Introduction: The Significance of Fluorinated Thiophenes
Thiophene and its derivatives are considered privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The strategic introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity.[2] In the context of thiophene derivatives, fluorination is a key strategy for modulating these properties to enhance therapeutic potential.[2] 5-Fluorothiophene-3-carbaldehyde, as a bifunctional molecule bearing both a reactive aldehyde group and a fluorinated thiophene ring, represents a valuable and versatile building block for the synthesis of complex molecular architectures.[2]
The aldehyde functionality serves as a synthetic handle for a multitude of chemical transformations, including oxidations, reductions, and various carbon-carbon bond-forming reactions. This versatility allows for the facile introduction of diverse functional groups and the construction of elaborate molecular frameworks, making it a strategic intermediate in organic synthesis.[2]
Chemical Structure and Physicochemical Properties
The chemical structure of 5-fluorothiophene-3-carbaldehyde is characterized by a five-membered thiophene ring substituted with a fluorine atom at the 5-position and a formyl (aldehyde) group at the 3-position.
Molecular Structure:
Table 1: Physicochemical Properties of 5-Fluorothiophene-3-carbaldehyde and Related Compounds
| Property | 5-Fluorothiophene-3-carbaldehyde | 5-Fluorothiophene-2-carbaldehyde | Thiophene-3-carbaldehyde | 5-Bromothiophene-3-carbaldehyde |
| CAS Number | 32415-49-9[3] | 31165-65-8 | 498-62-4[4] | 18791-79-2[5] |
| Molecular Formula | C₅H₃FOS[2][3] | C₅H₃FOS[2] | C₅H₄OS[2] | C₅H₃BrOS[2][5] |
| Molecular Weight | 130.14 g/mol [2][3] | 130.14 g/mol [2] | 112.15 g/mol [2] | 191.05 g/mol [2][5] |
| Appearance | Not explicitly documented; likely a liquid or low-melting solid | - | - | Liquid[5] |
| Boiling Point | Not explicitly documented | - | - | 237-242 °C[5] |
| Density | Not explicitly documented | - | - | 1.757 g/mL at 25 °C[5] |
| SMILES | O=CC1=CSC(F)=C1[3] | O=CC1=C(F)SC=C1 | O=CC1=CC=CS1 | O=C(C=C(Br)S1)C1 |
Note: Experimental data for 5-fluorothiophene-3-carbaldehyde is limited. Data for related compounds is provided for comparative context.
Synthesis and Reactivity
Proposed Synthetic Workflow
A potential synthetic approach could involve the regioselective formylation of 2-fluorothiophene. However, controlling the regioselectivity of electrophilic substitution on the thiophene ring can be challenging. A more controlled synthesis would likely involve a metal-halogen exchange followed by formylation.
Below is a proposed multi-step synthesis starting from 3-bromothiophene, illustrating a logical pathway to the target molecule. This approach offers better control over the regiochemistry.
Caption: Proposed synthetic workflow for 5-fluorothiophene-3-carbaldehyde.
Detailed Hypothetical Protocol
Step 1: Formylation of 3-Bromothiophene
-
Dissolve 3-bromothiophene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.
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Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled solution. The reaction is typically rapid, leading to the formation of 3-bromo-2-lithiothiophene.
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After stirring for a short period, add anhydrous N,N-dimethylformamide (DMF) to the reaction mixture.
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Allow the reaction to slowly warm to room temperature and stir for several hours.
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield 3-bromo-2-formylthiophene.
Step 2: Fluorination of 3-Bromo-2-formylthiophene
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Dissolve 3-bromo-2-formylthiophene in a suitable solvent (e.g., acetonitrile).
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Add an electrophilic fluorinating agent, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).
-
Heat the reaction mixture to an appropriate temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, cool the reaction mixture and perform an aqueous workup.
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Extract the product, dry the organic phase, and purify by column chromatography to obtain 3-bromo-5-fluorothiophene-2-carbaldehyde.
Step 3: Formylation at the 3-position This step requires a more nuanced approach to achieve the desired isomer and is presented as a conceptual pathway. A more direct route to the title compound might involve the fluorination of a protected thiophene-3-carbaldehyde derivative, followed by deprotection. Alternatively, a halogen dance reaction followed by formylation could be explored. A more plausible route would be to start from a different precursor, such as 3,5-dibromothiophene, and perform sequential metal-halogen exchanges and functionalizations.
A More Direct Plausible Synthesis:
A more direct and regioselective synthesis could start from 2-fluorothiophene. Formylation of 2-fluorothiophene via a Vilsmeier-Haack reaction could potentially yield a mixture of isomers, including the desired 5-fluorothiophene-3-carbaldehyde, which would then require separation.[6]
Caption: Vilsmeier-Haack approach to 5-fluorothiophene-carbaldehydes.
Reactivity Profile
The reactivity of 5-fluorothiophene-3-carbaldehyde is dictated by its two key functional groups:
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Aldehyde Group: This group is susceptible to nucleophilic attack and can undergo a wide array of transformations, including:
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Oxidation to the corresponding carboxylic acid.
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Reduction to the primary alcohol.
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Reductive amination to form amines.
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Wittig and Horner-Wadsworth-Emmons reactions for the formation of alkenes.
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Aldol and related condensation reactions. [2]
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Formation of imines, oximes, and hydrazones.
-
-
Fluorinated Thiophene Ring: The fluorine atom and the electron-withdrawing aldehyde group influence the electronic properties of the thiophene ring. The fluorine atom can enhance metabolic stability and modulate the electronic character of the molecule. The ring can participate in:
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Nucleophilic aromatic substitution (SNAᵣ): Although less common for thiophenes than for other aromatic systems, the presence of the electron-withdrawing aldehyde and fluorine may activate the ring towards nucleophilic attack under certain conditions.
-
Metal-catalyzed cross-coupling reactions: The C-H bonds on the thiophene ring can be activated for direct arylation or other cross-coupling reactions.
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Applications in Research and Development
The unique structural features of 5-fluorothiophene-3-carbaldehyde make it a highly attractive building block in several areas of chemical research and development.
Medicinal Chemistry and Drug Discovery
Thiophene-based compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[1][7] The introduction of a fluorine atom can further enhance these properties. 5-Fluorothiophene-3-carbaldehyde can serve as a key intermediate in the synthesis of novel therapeutic agents. For instance, it can be elaborated into more complex structures that can be screened for various biological targets. The aldehyde group provides a convenient point for diversification, allowing for the generation of libraries of related compounds for structure-activity relationship (SAR) studies. Thiophene carbaldehydes have been used to synthesize thiazole derivatives with potential for diabetic management.[8] They have also been used in the synthesis of chalcones with potential biological applications.[9]
Materials Science and Organic Electronics
Fluorinated thiophenes are of significant interest in the field of materials science, particularly for applications in organic electronics such as organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells.[2] The electron-withdrawing nature of fluorine can lower the HOMO and LUMO energy levels of thiophene-containing polymers, which is often advantageous for device performance.[2] 5-Fluorothiophene-3-carbaldehyde can be used as a monomer or a precursor to monomers for the synthesis of novel conjugated polymers with tailored electronic properties.[10]
Conclusion
5-Fluorothiophene-3-carbaldehyde is a valuable and versatile fluorinated building block with significant potential in medicinal chemistry and materials science. Its bifunctional nature allows for a wide range of chemical transformations, enabling the synthesis of complex and diverse molecular architectures. While detailed experimental data for this specific isomer is not extensively documented, its synthesis and reactivity can be inferred from the well-established chemistry of related thiophene derivatives. As the demand for novel fluorinated heterocycles continues to grow, 5-fluorothiophene-3-carbaldehyde is poised to become an increasingly important tool for chemists in both academic and industrial research.
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